cis-Benzene Dihydrodiol Reacts 4,500-Fold Faster than trans in Acid-Catalyzed Dehydration
The rate of acid-catalyzed dehydration to phenol differs by a factor of 4,500 between the cis and trans isomers of 3,5-cyclohexadiene-1,2-diol. This dramatic difference arises because the cis isomer can adopt a conformation that allows C–H hyperconjugation stabilization of the intermediate β-hydroxycarbocation, whereas the trans isomer is locked in a geometry that precludes such stabilization [1]. This means that any application relying on the dehydration reactivity (e.g., phenol formation, diene generation) will fail if the trans isomer is substituted.
| Evidence Dimension | Rate of acid-catalyzed dehydration to phenol |
|---|---|
| Target Compound Data | cis-3,5-Cyclohexadiene-1,2-diol (k_cis) |
| Comparator Or Baseline | trans-3,5-Cyclohexadiene-1,2-diol (k_trans) |
| Quantified Difference | k_cis / k_trans = 4,500 |
| Conditions | Aqueous acetonitrile, acid-catalyzed dehydration (Beilstein J. Org. Chem. 2010, 6, 1035–1042). |
Why This Matters
Procurement of the cis isomer is essential for any chemical process that exploits the unique reactivity of the cis-dihydrodiol motif; the trans isomer would be inert under identical conditions.
- [1] Kudavalli, J. S.; More O'Ferrall, R. A. β-Hydroxy Carbocation Intermediates in Solvolyses of Di- and Tetra-hydronaphthalene Substrates. Beilstein J. Org. Chem. 2010, 6, 1035–1042. https://doi.org/10.3762/bjoc.6.118. View Source
